The synthesis of DAA-1097 involves a multi-step process:
This synthetic pathway highlights the importance of controlling reaction conditions such as temperature, concentration, and reaction time to optimize yield and purity.
The molecular structure of DAA-1097 can be described in terms of its functional groups and stereochemistry:
The InChIKey for DAA-1097 is CGUBOFYHGYNUDL-UHFFFAOYSA-N, which aids in identifying its structure in chemical databases.
DAA-1097 is involved in several chemical reactions:
These reactions are crucial for exploring structure-activity relationships and developing analogs with improved efficacy or selectivity.
The mechanism of action of DAA-1097 primarily involves its selective binding to the peripheral benzodiazepine receptor (TSPO). This interaction stimulates steroidogenesis, leading to increased levels of neuroactive steroids such as allopregnanolone, which are known to have anxiolytic effects. Unlike traditional benzodiazepines, DAA-1097 does not exhibit significant affinity for central benzodiazepine receptors, making it a unique candidate for anxiety-related therapies .
In animal models, administration of DAA-1097 has demonstrated anxiolytic-like effects without producing sedation or impairing motor function, indicating a favorable side effect profile compared to conventional anxiolytics .
DAA-1097 possesses several notable physical and chemical properties:
Elemental analysis reveals the following composition:
These properties are essential for determining suitable formulations and delivery methods for potential therapeutic applications.
DAA-1097 has several scientific applications across various fields:
DAA-1097 (N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide) exhibits nanomolar affinity for the peripheral benzodiazepine receptor (PBR), also termed the translocator protein (TSPO). In mitochondrial preparations from rat cerebral cortex, DAA-1097 displaces the classical PBR ligand [³H]PK11195 with an IC₅₀ value of 0.92 nM [1] [4]. This high affinity surpasses many reference ligands, including Ro5-4864 (IC₅₀ ~5-10 nM) and approaches the potency of its structural analog DAA1106 (IC₅₀=0.28 nM) [1] [3]. Binding assays confirm DAA-1097 interacts with the primary isoquinoline binding site of the PBR complex, which includes the 18 kDa isoquinoline binding protein (IBP), voltage-dependent anion channel (VDAC), and adenine nucleotide transporter (ANT) [2] [8]. This complex is predominantly localized in mitochondrial outer membranes across peripheral tissues and glial cells within the CNS.
Table 1: Binding Affinity of DAA-1097 and Reference Ligands in Mitochondrial Preparations
Compound Name | Chemical Class | IC₅₀ vs. [³H]PK11195 (nM) | Target |
---|---|---|---|
DAA-1097 | Aryloxyanilide | 0.92 | PBR |
DAA-1106 | Aryloxyanilide | 0.28 | PBR |
PK 11195 | Isoquinoline | 1.5 - 4.0* | PBR |
Ro5-4864 | Benzodiazepine | 5.0 - 10.0 | PBR |
Alpidem | Imidazopyridine | 2.0 - 8.0 | PBR/CBR |
FGIN-1-27 | Indoleacetamide | 0.5 - 2.0 | PBR |
*Reference ligand affinity varies slightly by tissue source and species [1] [2] [8].
A defining characteristic of DAA-1097 is its >1000-fold selectivity for PBR over central benzodiazepine receptors (CBRs) [1] [4]. In competitive radioligand displacement assays, DAA-1097 demonstrates negligible inhibition of [³H]flumazenil binding to CBRs (IC₅₀ >1000 nM) even at high micromolar concentrations [3] [6]. This profound selectivity arises from fundamental structural and functional differences between PBR and CBR:
DAA-1097 belongs to the aryloxyanilide class of PBR ligands, designed through strategic ring-opening of the diazepine core in Ro5-4864 [1] [3]. This scaffold imparts exceptional affinity and selectivity through:
Structure-affinity relationship (SAR) studies reveal that modifications disrupt binding:
DAA-1097’s aryloxyanilide scaffold confers distinct pharmacological advantages over classical PBR ligand classes:
Table 2: Structural and Pharmacological Comparison of PBR Ligand Classes
Chemical Class | Prototype Compound | Key Structural Features | PBR Affinity (IC₅₀ nM) | CBR Selectivity | Functional Properties |
---|---|---|---|---|---|
Aryloxyanilide | DAA-1097 | Biphenyl ether, acetamide linker | 0.92 | >1000-fold | Agonist; Anxiolytic |
DAA-1106 | Dimethoxybenzyl, fluoro-phenoxy | 0.28 | >1000-fold | Agonist; PET imaging probe | |
Isoquinoline | PK 11195 | Chlorophenyl-isoquinoline carboxamide | 1.5-4.0 | >500-fold | Antagonist; Microglial marker |
Benzodiazepine | Ro5-4864 | 1,4-Diazepine, chlorophenyl rings | 5.0-10.0 | ~100-fold | Agonist; Pro-convulsant |
Imidazopyridine | Alpidem | Imidazo[1,2-a]pyridine core | 2.0-8.0 | Low (binds CBR) | Anxiolytic (withdrawn for hepatotox) |
Indoleacetamide | FGIN-1-27 | 2-Arylindole-3-acetamide | 0.5-2.0 | >500-fold | Agonist; Steroidogenesis inducer |
Key distinctions:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7